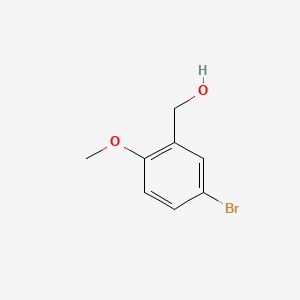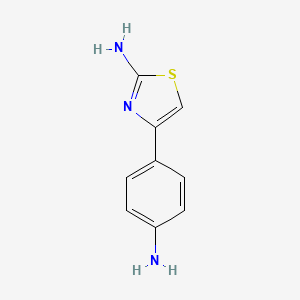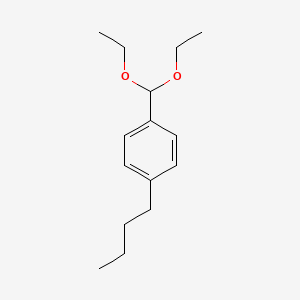
5-溴-2-甲氧基苄醇
概述
描述
5-Bromo-2-methoxybenzyl alcohol: is an organic compound with the molecular formula C8H9BrO2 and a molecular weight of 217.06 g/mol . It is characterized by a bromine atom at the 5th position and a methoxy group at the 2nd position on a benzene ring, with a hydroxymethyl group attached to the benzene ring. This compound appears as a white to light yellow crystalline powder .
科学研究应用
Chemistry: 5-Bromo-2-methoxybenzyl alcohol is used as a building block in organic synthesis. It is employed in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It serves as a precursor for the synthesis of bioactive molecules .
Medicine: The compound is investigated for its potential therapeutic applications. It is used in the synthesis of drug candidates targeting specific diseases .
Industry: In the industrial sector, 5-Bromo-2-methoxybenzyl alcohol is used in the production of specialty chemicals and materials. It is also utilized in the development of new chemical processes and technologies .
作用机制
Target of Action
It is often used as a building block in organic synthesis , suggesting that its targets could vary depending on the specific reactions and compounds it is used to synthesize.
Mode of Action
The mode of action of 5-Bromo-2-methoxybenzyl alcohol is also dependent on the specific reactions it is involved in. As a brominated compound, it can participate in various organic reactions, including nucleophilic substitutions . The bromine atom can be replaced by other groups, leading to the formation of new compounds .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-methoxybenzyl alcohol can be influenced by various environmental factors. For instance, the presence of other reactive species can affect its reactivity and the outcomes of its reactions . Additionally, factors such as pH and temperature can also influence its stability and reactivity .
未来方向
生化分析
Biochemical Properties
5-Bromo-2-methoxybenzyl alcohol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to undergo reactions at the benzylic position, which can involve free radical bromination, nucleophilic substitution, and oxidation . These reactions are facilitated by enzymes that recognize the benzylic alcohol structure, leading to the formation of various metabolites. The compound’s interactions with enzymes such as alcohol dehydrogenases and cytochrome P450 enzymes are crucial for its metabolism and subsequent biochemical effects.
Cellular Effects
The effects of 5-Bromo-2-methoxybenzyl alcohol on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s ability to undergo oxidation and form reactive intermediates can lead to changes in cellular redox states, impacting signaling pathways that rely on redox-sensitive proteins . Additionally, its interactions with cytochrome P450 enzymes can result in the modulation of gene expression related to detoxification processes. These cellular effects highlight the compound’s potential as a modulator of cellular function.
Molecular Mechanism
At the molecular level, 5-Bromo-2-methoxybenzyl alcohol exerts its effects through various mechanisms. One key mechanism involves its binding interactions with enzymes, leading to enzyme inhibition or activation. For example, the compound can act as a substrate for alcohol dehydrogenases, resulting in the formation of aldehydes and carboxylic acids . These metabolites can further interact with other biomolecules, influencing cellular processes. Additionally, the compound’s ability to undergo nucleophilic substitution reactions at the benzylic position can lead to the formation of covalent adducts with proteins, altering their function.
Temporal Effects in Laboratory Settings
The stability and degradation of 5-Bromo-2-methoxybenzyl alcohol in laboratory settings are important considerations for its use in biochemical research. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, particularly when exposed to light and air . Long-term studies have shown that the compound’s effects on cellular function can vary depending on its concentration and exposure duration. In vitro studies have demonstrated that prolonged exposure to the compound can lead to changes in cellular metabolism and gene expression, highlighting the importance of temporal factors in its biochemical analysis.
Dosage Effects in Animal Models
The effects of 5-Bromo-2-methoxybenzyl alcohol in animal models are dose-dependent. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it can lead to adverse effects, including oxidative stress and cellular damage. Studies in animal models have identified threshold doses at which the compound’s beneficial effects are outweighed by its toxic effects. These findings underscore the importance of careful dosage considerations in the use of this compound for biochemical research.
Metabolic Pathways
5-Bromo-2-methoxybenzyl alcohol is involved in several metabolic pathways, primarily mediated by enzymes such as cytochrome P450 and alcohol dehydrogenases . The compound undergoes oxidation to form aldehydes and carboxylic acids, which can further participate in metabolic reactions. These metabolic pathways are essential for the compound’s detoxification and elimination from the body. Additionally, the compound’s interactions with cofactors such as NADH and NADPH are crucial for its enzymatic conversion and subsequent biochemical effects.
Transport and Distribution
The transport and distribution of 5-Bromo-2-methoxybenzyl alcohol within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. Studies have shown that the compound can accumulate in specific tissues, such as the liver and kidneys, where it undergoes metabolic conversion and exerts its biochemical effects.
Subcellular Localization
The subcellular localization of 5-Bromo-2-methoxybenzyl alcohol is determined by its chemical properties and interactions with cellular components . The compound can localize to various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The compound’s activity and function can vary depending on its subcellular localization, highlighting the importance of understanding its distribution within cells.
准备方法
Synthetic Routes and Reaction Conditions: 5-Bromo-2-methoxybenzyl alcohol can be synthesized through various methods. One common method involves the bromination of 2-methoxybenzyl alcohol using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction typically occurs under mild conditions and yields the desired product with high purity.
Industrial Production Methods: In industrial settings, the production of 5-Bromo-2-methoxybenzyl alcohol may involve large-scale bromination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .
化学反应分析
Types of Reactions:
Oxidation: 5-Bromo-2-methoxybenzyl alcohol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed:
Oxidation: 5-Bromo-2-methoxybenzaldehyde, 5-Bromo-2-methoxybenzoic acid
Reduction: 5-Bromo-2-methoxybenzylamine
Substitution: 5-Bromo-2-methoxybenzyl chloride
相似化合物的比较
- 4-Bromo-2-methoxybenzyl alcohol
- 5-Bromo-2-chlorobenzyl alcohol
- 2-Bromo-5-fluorobenzyl alcohol
- 5-Bromo-2-methoxybenzoic acid
- 5-Bromo-2-hydroxybenzyl alcohol
Comparison: 5-Bromo-2-methoxybenzyl alcohol is unique due to the specific positioning of the bromine and methoxy groups on the benzene ring. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications in synthesis and research .
属性
IUPAC Name |
(5-bromo-2-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOOGRLZVQWDBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901001595 | |
| Record name | (5-Bromo-2-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901001595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80866-82-6 | |
| Record name | 5-Bromo-2-methoxybenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80866-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-methoxybenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080866826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5-Bromo-2-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901001595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-methoxybenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.329 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















